molecular formula C12H4Br6O B145991 2,2',4,4',5,5'-Hexabromodiphenyl ether CAS No. 68631-49-2

2,2',4,4',5,5'-Hexabromodiphenyl ether

Cat. No. B145991
CAS RN: 68631-49-2
M. Wt: 643.6 g/mol
InChI Key: RZXIRSKYBISPGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated diphenyl ethers can be complex, involving multiple steps and potential side reactions. For instance, the synthesis of tetrabrominated 2-methoxydiphenyl ethers, which are structurally related to hexabromodiphenyl ethers, involves bromination of the methoxydiphenyl ether backbone to an average degree of four bromine substituents. The reaction can lead to a mixture of products, including hydroxylated BDEs as side products . Although this paper does not directly describe the synthesis of hexabromodiphenyl ether, it provides insight into the bromination reactions that are likely similar in the synthesis of higher brominated BDEs.

Molecular Structure Analysis

The molecular structure of brominated diphenyl ethers is characterized by two phenyl rings connected by an ether bond, with varying numbers of bromine atoms attached to the rings. The position and number of bromine atoms can significantly influence the physical and chemical properties of these compounds. For example, the crystal structure of a related compound, 4',5'-dibromo-o-xylyl-17-crown-5 ether, was determined through X-ray structural analysis, showing how bromination affects the molecular conformation .

Chemical Reactions Analysis

Brominated diphenyl ethers can undergo various chemical reactions, including photodegradation and metabolism. Hydroxylated metabolites of tetrabromodiphenyl ether have been identified in exposed rats, indicating that these compounds can be metabolized in vivo to form hydroxylated derivatives . Additionally, hydroxylated polybromodiphenyl ethers can undergo photodegradation, leading to a range of photoproducts through different pathways, such as direct photolysis and photooxidation .

Physical and Chemical Properties Analysis

The physical and chemical properties of hexabromodiphenyl ether are influenced by its high degree of bromination. These properties include high lipophilicity, low volatility, and resistance to degradation, which contribute to their persistence in the environment. The presence of bromine atoms also makes these compounds effective flame retardants but can lead to the formation of toxic byproducts during combustion or degradation processes.

Scientific Research Applications

1. Environmental and Health Impact Studies

  • Research has explored the presence and identification of hydroxylated metabolites of polybrominated diphenyl ethers (PBDEs), including 2,2',4,4',5,5'-hexabromodiphenyl ether, in human blood. This study highlights the bioactive nature of these compounds, which largely originate from anthropogenic activities (Rydén et al., 2012).

2. Photochemical Behavior

  • A study investigated the photochemistry of 2,2',4,4',5,5'-hexabromodiphenyl ether in various solvents, revealing significant insights into its behavior under irradiation and the formation of various photoproducts. This research is crucial for understanding the environmental fate of this compound (Rayne et al., 2006).

3. Metabolic Pathways and Biological Interactions

  • Studies on metabolism and interaction with thyroid receptors have been conducted, showing how this compound and its related metabolites behave in biological systems. For example, one study examined the in vitro interaction of 2,2',4,4',5,5'-hexabromodiphenyl ether with thyroid receptor beta, providing insights into its possible health impacts (Suvorov et al., 2010).

4. Occupational Exposure and Environmental Contamination

  • Research has been conducted on the exposure levels of PBDEs, including 2,2',4,4',5,5'-hexabromodiphenyl ether, in various occupational settings. This includes studies on workers in electronic dismantling plants and other environments where these compounds are prevalent (Sjödin et al., 1999).

5. Analytical Method Development for PBDEs

  • Significant work has been done in developing and optimizing analytical methods for detecting and quantifying PBDEs, including 2,2',4,4',5,5'-hexabromodiphenyl ether, in various environmental samples. This research is essential for monitoring and understanding the distribution and impact of these compounds in the environment (Negreira et al., 2015).

Safety And Hazards

2,2’,4,4’,5,5’-Hexabromodiphenyl ether is classified as a dangerous substance. It has hazard statements H225, H304, H315, H336, and H410. Precautionary statements include P210, P261, P273, P301+P310, P331, and P501 . It poses a significant risk to humans and animals that consume it .

properties

IUPAC Name

1,2,4-tribromo-5-(2,4,5-tribromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br6O/c13-5-1-9(17)11(3-7(5)15)19-12-4-8(16)6(14)2-10(12)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXIRSKYBISPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)Br)OC2=CC(=C(C=C2Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4030047
Record name 2,2',4,4',5,5'-Hexabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4030047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

643.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2,2',4,4',5,5'-Hexabromodiphenyl ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037525
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2,2',4,4',5,5'-Hexabromodiphenyl ether

CAS RN

68631-49-2
Record name BDE 153
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68631-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexabrominated diphenyl ether 153
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068631492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',4,4',5,5'-Hexabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4030047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,4',5,5'-HEXABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX58WCQ511
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,2',4,4',5,5'-Hexabromodiphenyl ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037525
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

157.6 °C
Record name 2,2',4,4',5,5'-Hexabromodiphenyl ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037525
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
882
Citations
S Rayne, P Wan, M Ikonomou - Environment international, 2006 - Elsevier
The photochemistry of a major commercial polybrominated diphenyl ether (PBDE) flame retardant congener, 2,2′,4,4′,5,5′-hexabromodiphenyl ether (BDE153), was investigated in …
Number of citations: 90 www.sciencedirect.com
U Örn, L Eriksson, E Jakobsson… - Acta Chemica …, 1996 - actachemscand.org
Diphenyl ether, 3-bromodiphenyl ether and 3, 3'-dibromodiphenyl ether have been synthesized via coupling of the appropriate phenol and bromobenzene. Each of these compounds …
Number of citations: 126 actachemscand.org
JM Sanders, EH Lebetkin, LJ Chen, LT Burka - Xenobiotica, 2006 - Taylor & Francis
The disposition of the 14 C-labelled polybrominated diphenyl ether (PBDE) 2,2′,4,4′,5,5′-hexaBDE (BDE153) was investigated in rodents following single and multiple doses and in …
Number of citations: 44 www.tandfonline.com
H Cao, D Han, M Li, X Li, M He… - The Journal of Physical …, 2015 - ACS Publications
This study investigates the decomposition of 2,2′,4,4′,5-pentabrominated diphenyl ether (BDE99), a commonly detected pollutant in the environment. Debromination channels …
Number of citations: 19 pubs.acs.org
H Hakk, JK Huwe, GL Larsen - Xenobiotica, 2009 - Taylor & Francis
A metabolism study of orally administered 2,2′,4,4′,5,6′-hexabromodiphenyl ether (BDE-154; 11.3 μmoles kg −1 ) was conducted in conventional and bile duct-cannulated male …
Number of citations: 34 www.tandfonline.com
A Rydén, G Nestor, K Jakobsson, G Marsh - Chemosphere, 2012 - Elsevier
Hydroxylated polybrominated diphenyl ethers (OH-PDBEs) are exogenous, bioactive compounds that originate, to a large extent, from anthropogenic activities, although they are also …
Number of citations: 19 www.sciencedirect.com
A Sjödin, A Schecter, R Jones, LY Wong… - … science & technology, 2014 - ACS Publications
Polybrominated diphenyl ethers (PBDEs), polychlorinated biphenyls (PCBs) and p,p′-dichlorodiphenyldichloroethylene (p,p′-DDE) have been measured in surplus serum collected …
Number of citations: 17 pubs.acs.org
A Suvorov, C Bissonnette, L Takser… - Journal of applied …, 2011 - Wiley Online Library
2,2′,4,4′‐tetrabromodiphenyl Ether (BDE‐47) is a flame‐retardant chemical appearing at increasing concentrations and frequency in the environment and human samples. A number …
H Cao, M He, D Han, J Li, M Li, W Wang… - … science & technology, 2013 - ACS Publications
2,4,4′-Tribromodiphenyl ether (BDE-28) was selected as a typical congener of polybrominated diphenyl ethers (PBDEs) to examine its fate both in the atmosphere and in water solution…
Number of citations: 53 pubs.acs.org
PY Liu, YN Zhang, Z Gao, ZS Li - Emerging Contaminants, 2019 - Elsevier
This paper focuses on the pathway, the kinetic laws and the mechanisms of BDE-47 photo-degradation in the environment. By changing the degradation conditions (such as light …
Number of citations: 3 www.sciencedirect.com

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